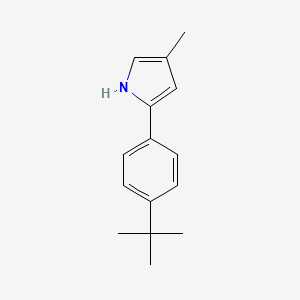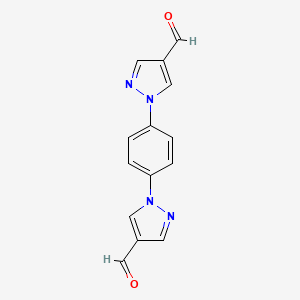
1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde): is an organic compound with the molecular formula C14H10N4O2 This compound is characterized by the presence of two pyrazole rings connected via a phenylene bridge, each bearing a formyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carboxylic acid).
Reduction: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pyrazole-based ligands and coordination compounds .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The formyl groups allow for further functionalization, making it a versatile scaffold for drug development .
Industry: In the materials science field, 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,4-Phenylene)bis(methylene)bis(4-nitro-1H-pyrazole): This compound has nitro groups instead of formyl groups, which significantly alters its reactivity and applications.
1,1’-(5,5’-(1,4-Phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones: These compounds have acetyl groups, providing different chemical properties and biological activities.
Uniqueness: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is unique due to the presence of formyl groups, which offer versatile functionalization options. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science .
Eigenschaften
Molekularformel |
C14H10N4O2 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H |
InChI-Schlüssel |
LXVZSTMHVMJERJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
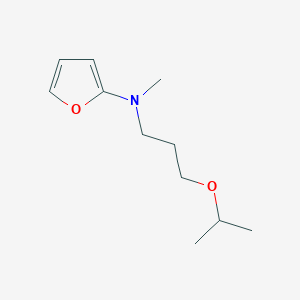
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)

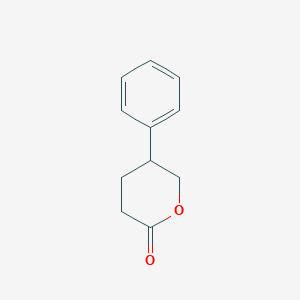
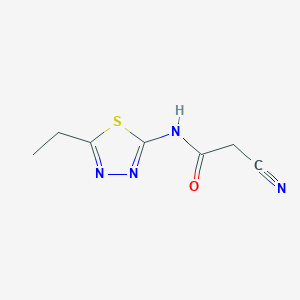
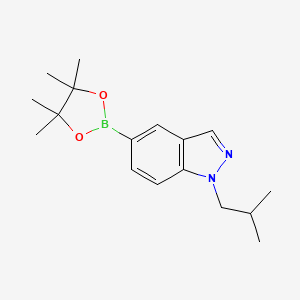
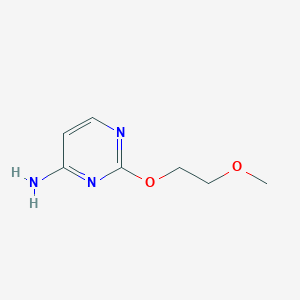
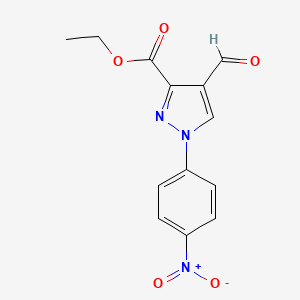
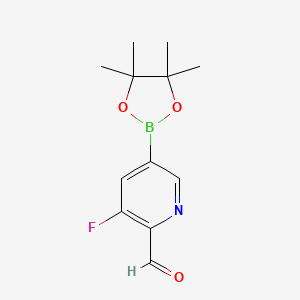
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

